Kinase Selectivity Fingerprint: MELK vs. EPHA3 Differential Activity Compared to Promiscuous Indole-Triazole Scaffolds
The compound 852145-15-4 displays a weak, non-promiscuous kinase inhibition profile. Against MELK, it exhibits an IC50 > 10,000 nM, while against EPHA3, the IC50 is < 20,000 nM [1][2]. This is in stark contrast to many indole-triazole conjugates that show potent, broad-spectrum kinase inhibition at nanomolar concentrations. For example, the structurally related indole-triazole-linked pyrazolone derivative CHEMBL1682351 inhibits GSK-3β with a Ki of 26 nM and ROCK2 with a Ki of 180 nM [3]. The weak activity of 852145-15-4 against these two kinases reduces the risk of confounding polypharmacology when used as a negative control or scaffold-hopping starting point in kinase drug discovery campaigns.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | MELK IC50 > 10,000 nM; EPHA3 IC50 < 20,000 nM |
| Comparator Or Baseline | CHEMBL1682351 (indole-triazole-pyrazolone): GSK-3β Ki = 26 nM; ROCK2 Ki = 180 nM |
| Quantified Difference | Target compound is >384-fold less potent against MELK vs. comparator against GSK-3β; >55-fold less potent against EPHA3 vs. comparator against ROCK2 |
| Conditions | MELK: peptide substrate, europium donor dye plate reader, 30 min incubation. EPHA3: recombinant His-tagged cytoplasmic domain, baculovirus expression. Comparator: GSK-3β and ROCK2 inhibition assays, 1 hr incubation. |
Why This Matters
The compound's weak kinase inhibition profile makes it suitable as a negative control or low-potency scaffold for structure–activity relationship (SAR) studies, where potent, promiscuous indole-triazoles would introduce confounding off-target effects.
- [1] BindingDB. IC50 > 1.00E+4 nM against MELK. View Source
- [2] BindingDB. IC50 < 2.00E+4 nM against EPHA3. View Source
- [3] BindingDB. CHEMBL1682351: Ki = 26 nM (GSK-3β), Ki = 180 nM (ROCK2). View Source
